N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide
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Overview
Description
N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a pyridazinone ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide typically involves the reaction of 5-chloro-2-methyl-3-oxo-2,3-dihydropyridazine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methylphenyl)-3-oxo-butyramide
- Phenoxy acetamide derivatives
- Indole and quinoline derivatives
Uniqueness
N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. Its structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity .
Properties
CAS No. |
923027-47-8 |
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Molecular Formula |
C7H8ClN3O2 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
N-(5-chloro-2-methyl-3-oxopyridazin-4-yl)acetamide |
InChI |
InChI=1S/C7H8ClN3O2/c1-4(12)10-6-5(8)3-9-11(2)7(6)13/h3H,1-2H3,(H,10,12) |
InChI Key |
HVLGNJUEPGQTER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=NN(C1=O)C)Cl |
Origin of Product |
United States |
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